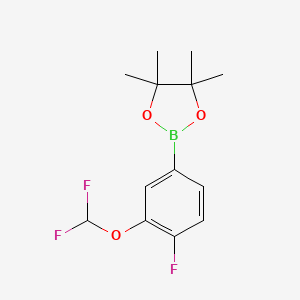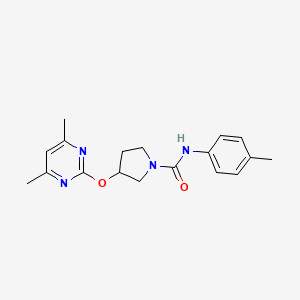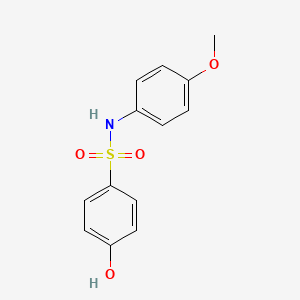
4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often begins with the reaction of a sulfonyl chloride with an amine. In the case of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole yielded the desired sulfonamide compound. Further modification of this compound with different electrophiles led to a series of N-substituted derivatives . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods demonstrate the versatility of sulfonamide synthesis, allowing for a wide range of substitutions that can alter the compound's properties and biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of a sulfonamide-Schiff base compound was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters . Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies of sulfonamide derivatives, showing good agreement with experimental data . These studies provide detailed insights into the molecular conformations and potential interactions of sulfonamide compounds.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies on new benzenesulfonamides revealed that the introduction of different substituents such as hydroxy and methoxy groups can significantly affect their biological properties, including cytotoxicity and enzyme inhibition . The reactivity of these compounds can be further understood by analyzing their molecular electrostatic potential, which predicts sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide valuable information on these properties. For example, the absorption wavelengths, energy, and oscillator's strength calculated by TD-DFT complement experimental findings, indicating the electronic nature of these compounds . The thermodynamic properties and stability of sulfonamides can be assessed through thermal analysis techniques such as TGA and DTA . Additionally, the computation of non-linear optical properties, such as the first hyperpolarizability, suggests potential applications in materials science .
Aplicaciones Científicas De Investigación
Diuretics and Carbonic Anhydrase Inhibition
Sulfonamide compounds, including those structurally related to "4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide," are explored for their diuretic properties and carbonic anhydrase (CA) inhibitory action. These compounds show promise in treating conditions like hypertension and various edemas through their action on renal and blood vessel CA isoforms, potentially leading to blood pressure lowering and organ-protective activities (Carta & Supuran, 2013).
Antimicrobial and Antitumor Activities
Sulfonamides have demonstrated significant antimicrobial properties against bacterial infections. Beyond their antibacterial use, research has expanded into exploring their antitumor properties, highlighting the versatility of sulfonamide compounds in therapeutic applications. This diverse activity spectrum underscores their potential in drug development for treating various diseases, including cancer (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
The presence of sulfonamides in the environment and their analytical detection through methods such as capillary electrophoresis have been subjects of study. These research efforts aim at understanding the environmental impact of sulfonamides and developing reliable methods for their detection in pharmaceutical and food samples, as well as in biological fluids (Hoff & Kist, 2009).
Advanced Oxidation Processes
The degradation of pharmaceuticals, including compounds structurally related to sulfonamides, via advanced oxidation processes (AOPs) has been reviewed. This research focuses on understanding the degradation pathways, by-products, and potential environmental impacts of these processes, highlighting the importance of treating pharmaceutical pollutants to mitigate their effects on ecosystems (Qutob et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-18-12-6-2-10(3-7-12)14-19(16,17)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBTUKXVTQCJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)
![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)
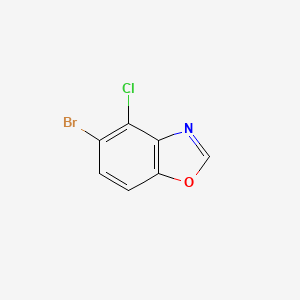


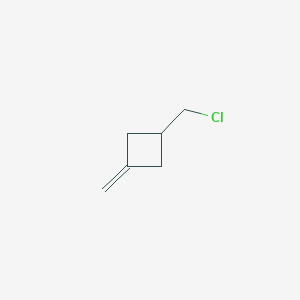
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)
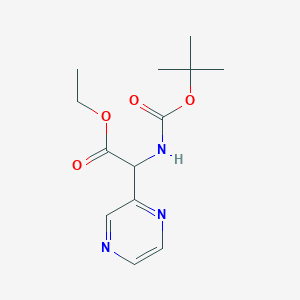
![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)
